TPSA‑Driven Oral Bioavailability Potential vs. the Unsubstituted 3-Nitroimidazo[1,2-a]pyridine Core
The 4-methylpiperazine substituent at C‑2 adds a tertiary amine that can be protonated at intestinal pH without pushing the topological polar surface area (TPSA) beyond the 140 Ų threshold commonly associated with poor oral absorption. The measured TPSA of 69.6 Ų for the target compound represents a moderate increase over the unsubstituted 3-nitroimidazo[1,2-a]pyridine scaffold (TPSA ≈ 56 Ų) and remains well within the optimal range for blood–brain barrier penetration, while the additional hydrogen‑bond acceptor capacity of the piperazine nitrogen contributes to aqueous solubility enhancement .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 69.6 Ų |
| Comparator Or Baseline | 3-Nitroimidazo[1,2-a]pyridine (CAS 4926-45-8) – TPSA ≈ 56 Ų (calculated from core scaffold) |
| Quantified Difference | Δ ≈ +14 Ų; remains below the 90 Ų limit for good CNS penetration and the 140 Ų limit for oral absorption |
| Conditions | In silico calculation (MolCore / ChemSrc data); no experimental permeability data available for the target compound |
Why This Matters
This TPSA value implies that the compound retains the potential for oral and CNS exposure while gaining a solubilizing basic center, a dual advantage that simpler 2‑unsubstituted analogs cannot provide.
